
SARS-CoV-2 3CLpro-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2 3CLpro-IN-17 is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the viral replication process, making it a significant target for antiviral drug development. The inhibition of 3CLpro can effectively block the replication of the virus, thereby reducing the viral load in infected individuals .
Méthodes De Préparation
The synthesis of SARS-CoV-2 3CLpro-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: This step includes the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Final Coupling: The intermediates are then coupled under controlled conditions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Analyse Des Réactions Chimiques
SARS-CoV-2 3CLpro-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
SARS-CoV-2 3CLpro-IN-17 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of 3CLpro and to develop new synthetic methodologies for similar compounds.
Biology: It is employed in cellular assays to understand the biological pathways affected by 3CLpro inhibition and to study the virus’s replication mechanism.
Medicine: It is a potential therapeutic agent for treating COVID-19 by reducing viral replication and load in infected patients.
Mécanisme D'action
The mechanism of action of SARS-CoV-2 3CLpro-IN-17 involves the inhibition of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is responsible for cleaving the viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of 3CLpro, this compound prevents the protease from processing the polyproteins, thereby blocking the replication of the virus. The molecular targets involved include the catalytic dyad of 3CLpro, which consists of a cysteine and a histidine residue .
Comparaison Avec Des Composés Similaires
SARS-CoV-2 3CLpro-IN-17 can be compared with other similar compounds, such as:
Nirmatrelvir: A covalent inhibitor of 3CLpro, which forms a covalent bond with the active site cysteine.
Ensitrelvir: Another non-covalent inhibitor of 3CLpro, similar to this compound but with a different chemical structure.
Molnupiravir: A nucleoside analog that inhibits viral replication by inducing mutations in the viral RNA.
The uniqueness of this compound lies in its non-covalent binding mechanism, which allows for reversible inhibition and potentially fewer side effects compared to covalent inhibitors .
Propriétés
Formule moléculaire |
C16H9N3OS2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
[2-(2-cyanophenothiazin-10-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C16H9N3OS2/c17-8-11-5-6-15-13(7-11)19(16(20)9-21-10-18)12-3-1-2-4-14(12)22-15/h1-7H,9H2 |
Clé InChI |
GHDYRHSJOHGBSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C#N)C(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
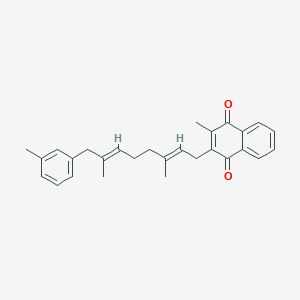
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
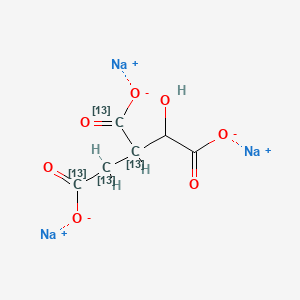
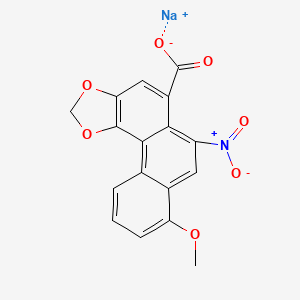
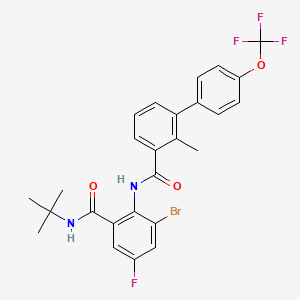
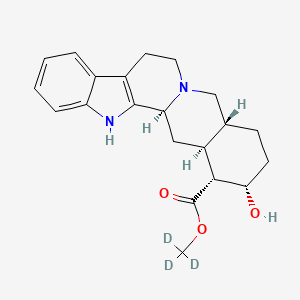
![[Lys3]-Bombesin](/img/structure/B12387792.png)
